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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridin-2-amine

Cat. No.: B1287851

Application Notes and Protocols for 3-Bromo-5-
iodopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-iodopyridin-2-amine is a versatile halogenated pyridine derivative that serves as a
crucial building block in medicinal chemistry and drug discovery.[1] Its unique substitution
pattern, featuring bromine and iodine atoms at positions 3 and 5 respectively, alongside an
amino group at position 2, offers multiple reactive sites for a variety of cross-coupling reactions.
This trifunctional scaffold allows for the strategic and regioselective introduction of diverse
chemical moieties, making it an invaluable intermediate in the synthesis of complex
heterocyclic compounds, particularly kinase inhibitors for targeted cancer therapy.[2][3]

Material Safety Data Sheet (MSDS) Summary

A comprehensive understanding of the safety and handling requirements for 3-Bromo-5-
iodopyridin-2-amine is paramount for its safe utilization in a laboratory setting. The following
tables summarize its key physical, chemical, and safety data.

Physical and Chemical Properties
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Property Value Reference
Molecular Formula CsHa4BrIN2 [4]
Molecular Weight 298.91 g/mol [4]

White to pale yellow crystalline
Appearance [4]

powder
Melting Point 112-113 °C [4]
CAS Number 381233-96-1 [4]

Soluble in organic solvents

Solubilit
y such as DMF and DMSO.

Hazard Identification and Safety Precautions
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Precautiona

Hazard GHS Signal Hazard
. ry Reference
Class Pictogram Word Statement
Statement
Acute H302: P264, P270,
Toxicity, Oral GHSO07 Danger Harmful if P301+P312, [4]
(Category 4) swallowed. P330, P501
Skin P264, P280,
H315:
Corrosion/Irrit ) P302+P352,
) GHSO07 Danger Causes skin [4]
ation o P332+P313,
irritation.
(Category 2) P362
Serious Eye H318:
P280,
Damage/Eye Causes
o GHSO05 Danger _ P305+P351+  [4]
Irritation serious eye
P338, P310
(Category 1) damage.
Specific
Target Organ
. P261, P271,
Toxicity — H335: May
) P304+P340,
Single cause
GHSO07 Danger ) P312, [4]
Exposure respiratory
(Cat 3 ritat P403+P233,
ategory 3), irritation.
o P405

Respiratory

System

Handling and Storage:

and a lab coat.

e Use in a well-ventilated area, preferably in a fume hood.

¢ Avoid inhalation of dust and contact with skin and eyes.

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,

o Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials.
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Applications in Drug Discovery

The unique structural features of 3-Bromo-5-iodopyridin-2-amine make it a privileged scaffold
for the synthesis of kinase inhibitors. The bromine and iodine atoms can be selectively
functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the
construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Reactions and Protocols

The following sections provide detailed protocols for the most common and synthetically useful
reactions involving 3-Bromo-5-iodopyridin-2-amine.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the
context of 3-Bromo-5-iodopyridin-2-amine, it is typically used to introduce aryl or heteroaryl
substituents at the 5-position (iodine) or 3-position (bromine), with the iodine being more
reactive.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-iodopyridin-2-amine with an Arylboronic
Acid[5]

e Materials:
o 3-Bromo-5-iodopyridin-2-amine (1.0 equiv)
o Arylboronic acid (1.2 equiv)
o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv)
o Potassium phosphate (KsPOa) (2.0 equiv)
o 1,4-Dioxane (degassed)
o Water (degassed)
o Round-bottom flask

o Magnetic stirrer
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o Heating mantle or oil bath

o Inert atmosphere (Nitrogen or Argon)

e Procedure:

o To a dry round-bottom flask, add 3-Bromo-5-iodopyridin-2-amine, the arylboronic acid,
and potassium phosphate.

o Add the palladium catalyst, Pd(PPhs)a.

o Evacuate and backfill the flask with an inert gas three times.

o Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
o Stir the reaction mixture at 80-100 °C under the inert atmosphere.

o Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within
12-24 hours.

o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling
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'

Monitor Progress
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l

Aqueous Work-up:
Ethyl Acetate
Water & Brine

'

Purification:
Column Chromatography
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Suzuki-Miyaura Coupling Workflow

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds,
allowing for the introduction of a wide range of primary and secondary amines.
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Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-iodopyridin-2-amine with a Secondary
Amine[6]

o Materials:
o 3-Bromo-5-iodopyridin-2-amine (1.0 equiv)
o Secondary amine (1.2 equiv)
o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.02 equiv)

o 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
(0.08 equiv)

o Sodium tert-butoxide (NaOtBu) (1.4 equiv)
o Toluene or 1,4-Dioxane (anhydrous)
o Schlenk tube or sealed vial
o Magnetic stirrer
o Heating block or oil bath
o Inert atmosphere (Nitrogen or Argon)
e Procedure:

o In a glovebox or under an inert atmosphere, add 3-Bromo-5-iodopyridin-2-amine, the
secondary amine, sodium tert-butoxide, Pdz(dba)s, and the phosphine ligand to a Schlenk
tube.

o Add anhydrous toluene or dioxane.
o Seal the tube and heat the reaction mixture with stirring at 80-110 °C.
o Monitor the reaction progress by TLC or LC-MS.

o After completion, cool the reaction to room temperature.
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[e]

Quench the reaction with saturated aqueous ammonium chloride.

o

Extract the product with an organic solvent (e.g., ethyl acetate).

[¢]

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

[¢]

Purify the product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination
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Buchwald-Hartwig Catalytic Cycle
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The Sonogashira coupling is used to form carbon-carbon bonds between a vinyl or aryl halide
and a terminal alkyne, providing access to substituted alkynylpyridines.

Protocol: Sonogashira Coupling of 3-Bromo-5-iodopyridin-2-amine with a Terminal Alkyne[7]
o Materials:

o 3-Bromo-5-iodopyridin-2-amine (1.0 equiv)

o Terminal alkyne (1.2 equiv)

o Bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs)z] or Palladium(ll)
trifluoroacetate [Pd(CFsCOO)z] (0.025 equiv)

o Triphenylphosphine (PPhs) (0.05 equiv)
o Copper(l) iodide (Cul) (0.05 equiv)
o Triethylamine (EtsN) or another suitable base
o DMF or other suitable solvent
o Schlenk flask
o Magnetic stirrer
o Heating mantle or oil bath
o Inert atmosphere (Nitrogen or Argon)
e Procedure:

o To a Schlenk flask under an inert atmosphere, add 3-Bromo-5-iodopyridin-2-amine, the
palladium catalyst, the phosphine ligand, and Cul.

o Add the solvent and the base.

o Stir the mixture for a few minutes, then add the terminal alkyne.
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o Heat the reaction mixture to 80-100 °C.

o Monitor the reaction by TLC or LC-MS.

o Once the starting material is consumed, cool the reaction to room temperature.
o Filter the reaction mixture through a pad of celite to remove the catalyst.

o Remove the solvent under reduced pressure.

o Purify the residue by column chromatography.

Application in Kinase Inhibitor Synthesis

Derivatives of 3-Bromo-5-iodopyridin-2-amine have shown significant promise as scaffolds
for the development of inhibitors for various protein kinases implicated in cancer.

Table of Bioactive Molecules Derived from Related Scaffolds and their Kinase Inhibitory
Activity:
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Scaffold/Compoun

d Target Kinase ICsolActivity Reference
Pyrido[2,3-

o o c-Src <10 nM [8]
d]pyrimidine derivative
Pyrido[2,3-

o o PDGFr 31 nM [9]
d]pyrimidine derivative
Pyridothieno[3,2-

o ) EGFR 36.7 nM [10]
d]pyrimidin-4-amine
1H-pyrazolo[3,4-
d]pyrimidine derivative = PLK4 27 nM [11]
(WY29)
3-aminoimidazo[1,2-

o o HT-29 cells 4.15 uM [12]
o]pyridine derivative
Pyrido[2,3-
d]pyrimidine derivative = PIM-1 11.4 nM [13]
(Compound 4)

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by inhibitors
derived from 2-aminopyridine scaffolds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon
activation by its ligands, initiates downstream signaling cascades such as the
RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival,
and migration.[14][15] Dysregulation of this pathway is a hallmark of many cancers.[5]
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EGFR Signaling Pathway Inhibition
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PLK4 and Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[16][17] It initiates the
formation of new centrioles by phosphorylating key substrates like STIL, which then recruits
SAS-6 to form the cartwheel structure of the nascent centriole.[18][19] Overexpression of PLK4
can lead to centrosome amplification, a common feature of cancer cells, making it an attractive

therapeutic target.[16]
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PLK4 in Centriole Duplication
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Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion,
migration, proliferation, and survival.[20] It is often hyperactivated in various cancers,
contributing to tumor progression and metastasis.[20]
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Src Kinase Signaling Pathway

CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK?9) is a key regulator of transcription elongation.[21] It
phosphorylates the C-terminal domain of RNA Polymerase Il, releasing it from promoter-
proximal pausing and allowing for productive transcription of many genes, including those
encoding anti-apoptotic proteins that are crucial for cancer cell survival.[22]
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Conclusion

3-Bromo-5-iodopyridin-2-amine is a highly valuable and versatile building block for the
synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-
coupling reactions provides a straightforward entry to a wide range of substituted pyridines,
which are key pharmacophores in many kinase inhibitors. The detailed protocols and an
understanding of the targeted signaling pathways provided in these application notes are
intended to facilitate its use in drug discovery and medicinal chemistry research. As with all
chemical reagents, adherence to strict safety protocols is essential for its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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